molecular formula C14H11N7O2S B2974776 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034354-10-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2974776
CAS No.: 2034354-10-2
M. Wt: 341.35
InChI Key: COEXRUDSOWDKQN-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7O2S and its molecular weight is 341.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is known to interact with its targets, potentially inhibiting their function and disrupting the cell division process .

Biochemical Pathways

The compound’s interaction with the Cell division protein ZipA likely affects the bacterial cell division pathway. This can lead to the inhibition of bacterial growth and proliferation . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. This could result in the prevention of bacterial growth and proliferation .

Biochemical Analysis

Biochemical Properties

The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to c-Met kinase with two hydrogen bonds and one π–π interaction . This interaction suggests that the compound may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration .

Cellular Effects

The compound exerts effects on various types of cells and cellular processes. It has been found to exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells This suggests that the compound may influence cell function by inhibiting cell proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. As mentioned, the compound binds to c-Met kinase , which could lead to the inhibition of this enzyme and subsequent effects on cell proliferation.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c1-23-13-5-4-11-16-17-12(21(11)18-13)7-15-14(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXRUDSOWDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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